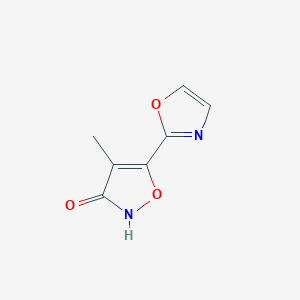
4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various areas of study. This compound is a member of the isoxazole family, which is known for its diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, it has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial replication. Additionally, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one have been studied in various in vitro and in vivo models. It has been shown to have potent antibacterial and antifungal activity, as well as the ability to inhibit the growth of cancer cells. Additionally, it has been shown to have low toxicity in animal models, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one in lab experiments is its potent biological activity, which allows for the study of various biological processes. Additionally, it has low toxicity in animal models, making it a safe compound to use in research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving 4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one. One area of interest is the development of new antimicrobial agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for the treatment of cancer. Finally, there is potential for the development of new synthetic methods for the production of this compound, which could lead to more efficient and cost-effective production.
Métodos De Síntesis
The synthesis method for 4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one involves the reaction of 4-methylisoxazole-5-carboxylic acid with thionyl chloride to yield 4-methylisoxazole-5-carbonyl chloride. This intermediate is then reacted with 2-amino-2-oxazoline to produce 4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one. The synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one has been studied for its potential applications in various areas of scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been studied for its potential use as a ligand in metal-catalyzed reactions, as well as its ability to inhibit the growth of cancer cells.
Propiedades
Número CAS |
166180-71-8 |
|---|---|
Nombre del producto |
4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one |
Fórmula molecular |
C7H6N2O3 |
Peso molecular |
166.13 g/mol |
Nombre IUPAC |
4-methyl-5-(1,3-oxazol-2-yl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H6N2O3/c1-4-5(12-9-6(4)10)7-8-2-3-11-7/h2-3H,1H3,(H,9,10) |
Clave InChI |
AKZDNPSEWRLUBY-UHFFFAOYSA-N |
SMILES |
CC1=C(ONC1=O)C2=NC=CO2 |
SMILES canónico |
CC1=C(ONC1=O)C2=NC=CO2 |
Sinónimos |
3(2H)-Isoxazolone,4-methyl-5-(2-oxazolyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



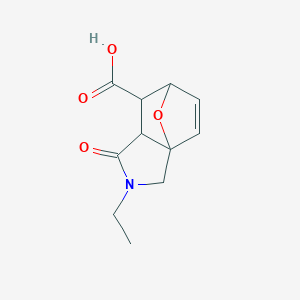
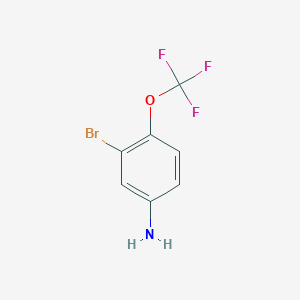
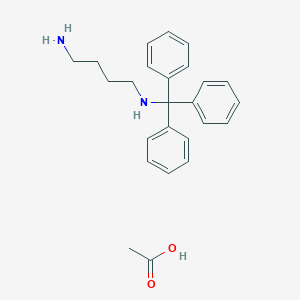
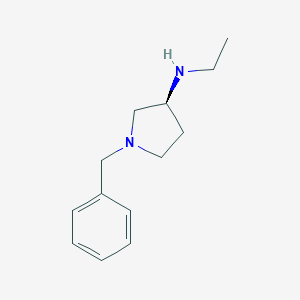
![4,5-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine](/img/structure/B60370.png)
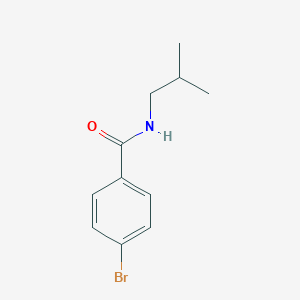
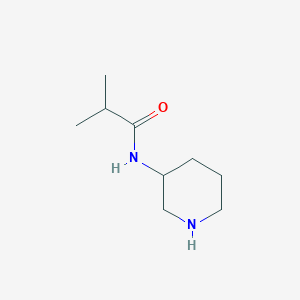
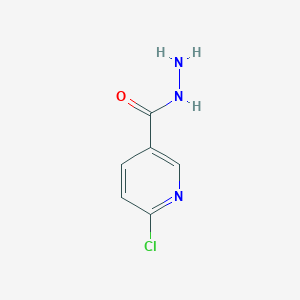
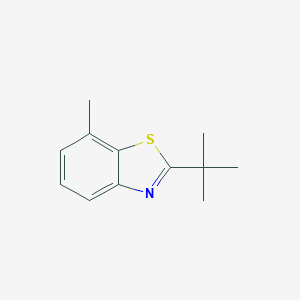
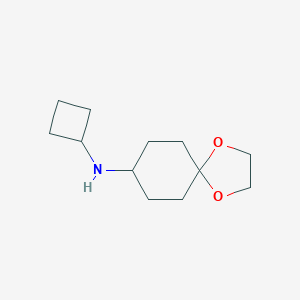
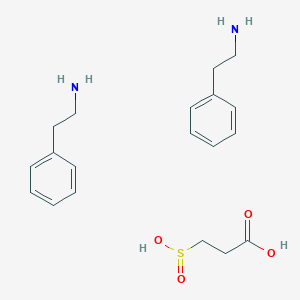
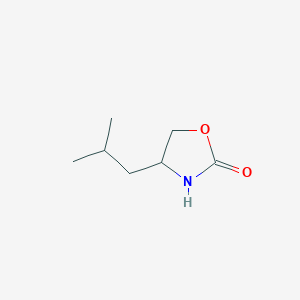
![Furo[2,3-d]pyrimidin-4-amine](/img/structure/B60386.png)
